molecular formula C10H6N2S B3262242 Thiazolo[4,5-h]isoquinoline CAS No. 35317-82-9

Thiazolo[4,5-h]isoquinoline

Cat. No.: B3262242
CAS No.: 35317-82-9
M. Wt: 186.24 g/mol
InChI Key: TZEYHTCZIQZAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoquinoline (B145761) and Thiazole (B1198619) Heterocycles in Chemical Research

The foundational components of Thiazolo[4,5-h]isoquinoline, the isoquinoline and thiazole rings, are independently recognized for their profound importance in chemical and medicinal research. Isoquinoline, a structural isomer of quinoline (B57606), is a nitrogen-containing heterocyclic aromatic compound. Its scaffold is a key structural motif in a multitude of natural alkaloids and synthetic compounds with a wide array of biological activities. amerigoscientific.comontosight.ainumberanalytics.com Isoquinoline derivatives have been investigated for their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. amerigoscientific.comontosight.airesearchgate.net The structural diversity and therapeutic potential of isoquinoline-based molecules make them a privileged framework in modern drug discovery and development. ontosight.airsc.org

Similarly, the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnih.govresearchgate.net The thiazole nucleus is present in numerous biologically active compounds, including vitamin B1 (thiamine) and various synthetic drugs. researchgate.net Its unique electronic properties and ability to engage in various chemical interactions have led to the development of thiazole derivatives with applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govbohrium.comwisdomlib.org The versatility of the thiazole moiety, either as a standalone structure or as part of a fused system, underscores its significance in the design of novel therapeutic agents. nih.govnih.gov

Overview of Fused Thiazoloisoquinoline Systems

The fusion of thiazole and isoquinoline rings gives rise to a family of compounds known as thiazoloisoquinolines. Depending on the points of fusion between the two heterocyclic systems, twelve different isomers are theoretically possible. Scientific literature details the synthesis and study of several of these isomers, including the [4,5-c], [5,4-c], [5,4-f], [4,5-h], and [5,4-h] isomers. arkat-usa.org The synthesis of these fused systems often involves multi-step procedures starting from substituted isoquinolines. arkat-usa.orgingentaconnect.com

For instance, the synthesis of thiazolo[4,5-c]isoquinoline has been achieved from 3-aminoisoquinoline. cdnsciencepub.com The synthesis of other isomers, such as thiazolo[5,4-f]isoquinolines and thiazolo[5,4-c]isoquinolines, has also been reported through distinct synthetic pathways. ingentaconnect.comresearchgate.net The development of synthetic routes to these various isomers is crucial for exploring their chemical properties and potential applications. Research has also focused on developing more efficient and general synthetic methods for these fused heterocyclic systems. arkat-usa.orgacs.org

Table 1: Investigated Thiazoloisoquinoline Isomers and their Synthesis Precursors

IsomerStarting Material for SynthesisReference
Thiazolo[4,5-c]isoquinoline3-Amino-4-thiocyanatoisoquinoline cdnsciencepub.com
Thiazolo[5,4-c]isoquinoline4-Aminoisoquinoline researchgate.net
Thiazolo[5,4-f]isoquinoline6-Aminoisoquinoline ingentaconnect.com
This compound7-Aminoisoquinoline ingentaconnect.comcdnsciencepub.com
Thiazolo[5,4-h]isoquinoline8-Amino-5-thiocyanoisoquinoline ingentaconnect.com
Thiazolo[4,5-f]isoquinoline5-Nitroisoquinoline arkat-usa.orgresearchgate.net

Historical Context of this compound Investigation

The investigation of the this compound system has historical roots in the broader exploration of thiazoloisoquinoline isomers. Early systematic work on the synthesis of several thiazoloisoquinoline isomers was conducted by Taurins and colleagues. arkat-usa.org Their approach often involved the acid-catalyzed cyclization of ortho-amino-thiocyanato-isoquinolines. arkat-usa.org

Specifically for this compound, a successful synthesis was reported starting from 7-aminoisoquinoline. ingentaconnect.comcdnsciencepub.com This multi-step synthesis involved the reaction of 7-aminoisoquinoline with potassium thiocyanate (B1210189) and bromine to yield 7-amino-8-thiocyanoisoquinoline. ingentaconnect.com Subsequent cyclization with hydrochloric acid produced 2-aminothis compound. ingentaconnect.com This intermediate was then converted to a 2-chloro derivative via a Sandmeyer reaction, and a final reduction step yielded the parent this compound. ingentaconnect.com The structural characterization of this and other related compounds was often accomplished using spectroscopic methods such as UV, IR, and NMR spectroscopy. ingentaconnect.com More recent research has continued to explore the synthesis of various substituted thiazoloisoquinoline derivatives. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[4,5-h]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEYHTCZIQZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CN=C3)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663346
Record name [1,3]Thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35317-82-9
Record name [1,3]Thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thiazolo 4,5 H Isoquinoline and Its Derivatives

Classical Multi-Step Synthesis Approaches

Traditional syntheses of thiazolo[4,5-h]isoquinoline often rely on a sequential construction of the thiazole (B1198619) ring onto a pre-existing isoquinoline (B145761) core. This is typically achieved through a series of well-established reactions, starting from a functionalized isoquinoline derivative.

A foundational method for constructing the this compound skeleton begins with an appropriately substituted aminoisoquinoline. cdnsciencepub.com The synthesis of 2-aminothis compound is a key example of this approach, starting from 7-aminoisoquinoline. cdnsciencepub.com

The first step involves the introduction of a thiocyanate (B1210189) group at the position ortho to the amino group. This is accomplished through an electrophilic thiocyanation reaction. 7-aminoisoquinoline is treated with potassium thiocyanate and bromine, which generates the reactive thiocyanogen (B1223195) species in situ. cdnsciencepub.com This electrophile attacks the electron-rich isoquinoline ring, leading to the formation of 7-amino-8-thiocyanoisoquinoline. cdnsciencepub.com

Following thiocyanation, the next crucial step is the intramolecular cyclization to form the thiazole ring. The 7-amino-8-thiocyanoisoquinoline intermediate is treated with a strong acid, such as hydrochloric acid, which protonates the nitrile nitrogen, making the carbon more electrophilic. cdnsciencepub.com The adjacent amino group then acts as a nucleophile, attacking the thiocyanate carbon to initiate the ring closure, ultimately yielding 2-aminothis compound. cdnsciencepub.com

Table 1: Two-Step Synthesis of 2-Aminothis compound
StepStarting MaterialReagentsProduct
1. Thiocyanation7-AminoisoquinolinePotassium thiocyanate, Bromine7-Amino-8-thiocyanoisoquinoline
2. Cyclization7-Amino-8-thiocyanoisoquinolineHydrochloric acid2-Aminothis compound

To access the parent this compound, the 2-amino substituent must be removed. A common and effective method for this transformation is the Sandmeyer reaction, which allows for the conversion of an aryl amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. cdnsciencepub.comnih.govmasterorganicchemistry.com

In this synthetic sequence, 2-aminothis compound is first converted into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. cdnsciencepub.com The resulting diazonium salt is highly reactive. The subsequent addition of a copper(I) halide, such as copper(I) chloride, catalyzes the displacement of the diazonio group (-N₂⁺) with a chloride ion. cdnsciencepub.comwikipedia.org This radical-nucleophilic aromatic substitution reaction produces 2-chlorothis compound (B11887900), a key halogenated intermediate, with the loss of nitrogen gas. cdnsciencepub.comwikipedia.org The crude product can be purified through sublimation and recrystallization. cdnsciencepub.com

The final step in this classical synthesis is the dehalogenation of the 2-chloro intermediate to form the parent this compound ring system. This is accomplished through a reduction reaction. cdnsciencepub.com A powerful reducing agent is required to cleave the relatively strong aryl-chloride bond. A mixture of hydriodic acid and elemental phosphorus is employed for this purpose. cdnsciencepub.com This combination effectively reduces the 2-chloro derivative, replacing the chlorine atom with a hydrogen atom and yielding the final target compound, this compound. cdnsciencepub.com

Table 2: Conversion of 2-Amino Derivative to Parent Ring System
StepStarting MaterialReagentsProductReaction Type
12-Aminothis compound1. NaNO₂, HCl 2. CuCl2-Chlorothis compoundSandmeyer Reaction
22-Chlorothis compoundHydriodic acid, PhosphorusThis compoundReduction

Expedient and Modern Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. For complex heterocyclic systems like this compound, this has led to the development of domino reactions and advanced catalytic methods.

Domino and cascade reactions involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. mdpi.com These strategies are highly efficient for constructing complex molecular architectures. While specific domino syntheses for this compound are not extensively detailed, the principles have been widely applied to related thiazole and isoquinoline systems. nih.govsci-hub.se

For instance, multi-step cascade protocols have been used to synthesize fused imidazolo-thiazoles with high yields. nih.gov Similarly, domino reactions involving sequences like SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions have been developed for the one-pot synthesis of substituted thiazolo[4,5-b]pyridines, which are structurally related to the target compound. sci-hub.senih.gov These methods often begin with simple, acyclic precursors and build the fused heterocyclic system in a single pot, significantly simplifying the synthetic process compared to classical linear approaches. sci-hub.se The application of such chemoenzymatic one-pot processes and cascade sequences represents a promising avenue for more efficient future syntheses of this compound derivatives. mdpi.com

Palladium catalysis has revolutionized the formation of C-C and C-N bonds, providing powerful tools for the synthesis of heterocyclic compounds, including isoquinolines and their fused analogues. organic-chemistry.orgrsc.org These methods offer mild reaction conditions and broad functional group tolerance.

One prominent strategy involves the palladium-catalyzed coupling of terminal acetylenes with imines derived from ortho-haloaldehydes, followed by a copper-catalyzed cyclization to furnish the isoquinoline core. organic-chemistry.org Another powerful approach is the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines, which can be coupled with subsequent olefination or other coupling reactions to install substituents at various positions of the isoquinoline ring. researchgate.netnih.gov Furthermore, palladium-catalyzed intramolecular C-H arylation provides a direct method for forming fused ring systems by creating a new C-C bond between two aromatic rings. beilstein-journals.org For the synthesis of thiazole-fused systems, methods involving palladium-catalyzed C-H functionalization and intramolecular C-S bond formation have been successfully employed. mdpi.com These catalytic strategies represent the forefront of synthetic design for accessing complex heterocycles like this compound.

Table 3: Overview of Modern Palladium-Catalyzed Strategies
StrategyKey PrecursorsCatalyst System (Example)Bond Formation Principle
Coupling/Cyclizationo-Iodobenzaldehyde imines, Terminal acetylenesPalladium & Copper catalystsSequential Sonogashira coupling and intramolecular cyclization. organic-chemistry.org
Intramolecular Cyclization2-(1-Alkynyl)arylaldiminesPd(II) catalystsNucleophilic attack of imine nitrogen onto the alkyne, activated by palladium. researchgate.netnih.gov
Intramolecular C-H ArylationN-(2-Bromophenyl)quinolinecarboxamidesPd(OAc)₂, PPh₃Direct coupling between an aryl halide and an unactivated C-H bond. beilstein-journals.org
C-S Bond FormationN-ArylcyanothioformamidesPdCl₂, CuIC-H functionalization followed by intramolecular C-S cyclization. mdpi.com

Green Chemistry Approaches in Thiazoloisoquinoline Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and energy consumption, are increasingly being applied to the synthesis of complex heterocyclic systems like thiazoloisoquinolines. nih.govmdpi.com Methodologies are shifting towards the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes such as microwave irradiation. nih.govresearchgate.net

Microwave-assisted synthesis, in particular, has emerged as a valuable green technique. It often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of related tricyclic thiazolo[5,4-f]quinazolines has been effectively achieved using microwave irradiation, which accelerates key steps like Dimroth rearrangements. nih.gov Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, which serve as biodegradable and low-toxicity reaction media for the synthesis of related thiazole-fused systems. mdpi.com Furthermore, tandem reactions performed under green conditions, such as those at room temperature without hazardous solvents, have been developed for angular isomers like thiazolo[2,3-a]tetrahydroisoquinolines, highlighting a move towards more sustainable synthetic protocols. nih.gov

Organolithium-Mediated Functionalization in Related Thiazoles

Organolithium reagents are powerful tools for the functionalization of thiazole rings, a core component of the thiazoloisoquinoline scaffold. These strong bases can selectively deprotonate the thiazole ring at specific carbon atoms, creating a nucleophilic site for the introduction of various electrophiles.

The regioselectivity of this deprotonation is dictated by the acidity of the ring protons. In 4,5-unsubstituted 1,3-thiazoles, the proton at the C5 position is generally more acidic than the proton at C4, leading to preferential lithiation and subsequent functionalization at C5. However, substitution at the C4 position can be achieved under certain conditions, such as during halogenation reactions in the presence of excess organolithium reagent, which can induce a "halogen-dance" rearrangement. This transition-metal-free method allows for the regioselective C-H modification of the thiazole core, enabling the incorporation of a wide range of functional groups.

Synthesis of Regioisomeric Thiazoloisoquinolines

The specific arrangement of the thiazole and isoquinoline rings gives rise to several regioisomers, each requiring a distinct synthetic strategy. The choice of starting material and the sequence of reactions are critical in directing the cyclization to achieve the desired isomer.

Comparative Synthetic Routes to [4,5-h] and Other Isomers

The synthesis of different thiazoloisoquinoline isomers fundamentally depends on the substitution pattern of the initial isoquinoline or quinoline (B57606) precursor.

The This compound isomer is synthesized from 7-aminoisoquinoline. The process involves a multi-step sequence beginning with the introduction of a thiocyanate group at the C8 position, adjacent to the amino group. This key intermediate, 7-amino-8-thiocyanoisoquinoline, undergoes acid-catalyzed intramolecular cyclization to form the thiazole ring, yielding 2-aminothis compound. The parent compound is then obtained through a Sandmeyer reaction to replace the amino group with a chlorine atom, followed by reductive dehalogenation. cdnsciencepub.com

In a direct comparison, the synthesis of the regioisomeric Thiazolo[5,4-f]isoquinoline follows a parallel but distinct path starting from 6-aminoisoquinoline. Here, thiocyanation occurs at the C5 position to yield 6-amino-5-thiocyanoisoquinoline, which is then cyclized and converted to the parent heterocycle using similar subsequent steps. cdnsciencepub.com

Other isomers are accessed through different precursors and cyclization strategies. For example, Thiazolo[4,5-c]quinoline can be prepared by refluxing 3-amino-4-mercapto-quinoline with formic acid. prepchem.com The synthesis of Thiazolo[2,3-a]tetrahydroisoquinolines , an angular isomer, is achieved through the reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters. nih.govsemanticscholar.org This highlights how the initial placement of reactive functional groups on the isoquinoline core dictates the final isomeric structure.

Comparison of Synthetic Routes for Thiazoloisoquinoline Isomers
IsomerKey Starting MaterialKey IntermediateReference
This compound7-Aminoisoquinoline7-Amino-8-thiocyanoisoquinoline cdnsciencepub.com
Thiazolo[5,4-f]isoquinoline6-Aminoisoquinoline6-Amino-5-thiocyanoisoquinoline cdnsciencepub.com
Thiazolo[4,5-c]quinoline3-Amino-4-mercapto-quinolineN/A (Direct Cyclization) prepchem.com
Thiazolo[2,3-a]tetrahydroisoquinoline3,4-DihydroisoquinolineAza-Michael Adduct nih.govsemanticscholar.org

Mechanistic Investigations of Cyclization and Ring Formation

The formation of the thiazoloisoquinoline ring system involves key cyclization and bond-forming steps, the mechanisms of which have been investigated. For linear isomers like this compound, the key step is the acid-catalyzed cyclization of an aminothiocyanate precursor. This reaction proceeds via an electrophilic attack of the protonated thiocyanate group onto the adjacent aromatic ring, followed by tautomerization and dehydration to form the fused thiazole ring.

For angular isomers, such as those in the thiazolo[2,3-a]isoquinoline series, the mechanism is distinctly different. A proposed pathway involves an initial nucleophilic addition of a γ-mercapto-α,β-unsaturated ester to a 3,4-dihydroisoquinoline. semanticscholar.org This is followed by an intramolecular aza-Michael addition, where the nitrogen of the isoquinoline ring attacks the electron-deficient double bond. An immediate intramolecular proton transfer then occurs to yield an enol intermediate, which subsequently undergoes tautomerism to afford the final, stable heterocyclic product. semanticscholar.org

Optimization of Reaction Conditions and Yields

Maximizing the efficiency of thiazoloisoquinoline synthesis requires careful optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst. Studies on related heterocyclic systems provide insight into effective optimization strategies.

For example, in the synthesis of thiazolo[5,4-d]thiazoles, a systematic optimization revealed that both heating methods and reaction times significantly impact yield. mdpi.com A comparative study showed that microwave irradiation could produce a target compound in 92% yield in just 25 minutes, whereas conventional heating required 60 minutes to achieve a 75% yield. mdpi.com The choice of solvent is also critical; reactions may be optimized in various media, including ethanol, methanol, or greener alternatives like deep eutectic solvents, to find the ideal balance between solubility, reactivity, and environmental impact. mdpi.com The addition of catalysts or auxiliary reagents, such as sodium metabisulfite (B1197395) in the aforementioned thiazole synthesis, can also be crucial for preventing side reactions and improving the purity and yield of the final product. mdpi.com

Optimization of Reaction Conditions for a Related Thiazole Synthesis mdpi.com
EntryHeating MethodTime (min)Yield (%)
1Conventional6075%
2Microwave2592%

Reactivity and Chemical Transformations of Thiazolo 4,5 H Isoquinoline

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Moiety

Nucleophilic substitution is a cornerstone of functionalizing the Thiazolo[4,5-h]isoquinoline system, primarily targeting the C2 position of the thiazole ring. The viability of these reactions hinges on the presence of a good leaving group at this position. A key intermediate for such transformations is 2-chlorothis compound (B11887900), which can be synthesized from its 2-amino counterpart via a Sandmeyer reaction. cdnsciencepub.com

Once the 2-chloro derivative is formed, the chlorine atom can be displaced by a variety of nucleophiles. This process, known as nucleophilic aromatic substitution (SNAr), typically proceeds through an addition-elimination mechanism where the aromaticity of the ring is temporarily disrupted. rsc.orgyoutube.com While direct studies on the this compound scaffold are limited, extensive research on the analogous 3,6-dibromo-isothiazolo[4,5-b]pyridine system provides a strong precedent for the expected reactivity. rsc.org In this related system, the bromine atom at the position equivalent to C2 of the thiazole ring is regioselectively displaced by a range of nitrogen, oxygen, and sulfur nucleophiles. rsc.org

Based on this analogy, 2-chlorothis compound is expected to react with various nucleophiles to yield a diverse array of 2-substituted derivatives. Reactions with amines (primary, secondary, and tertiary) would yield the corresponding 2-amino compounds, while reactions with alkoxides and thiolates would produce 2-alkoxy and 2-alkylthio derivatives, respectively. rsc.org

Nucleophile TypeExample NucleophileExpected Product at C2-PositionReaction Conditions (Analogous System)Reference
N-Nucleophiles (Primary Amine)Ammonia-NH2 (Amino)EtOH, 78 °C rsc.org
N-Nucleophiles (Secondary Amine)Piperidine-N(C5H10) (Piperidinyl)DMF, rt rsc.org
N-Nucleophiles (Tertiary Amine Precursor)Boc-piperazine-N(C4H8)N-BocDMF, rt rsc.org
O-NucleophilesIsopropanol / NaH-O-iPr (Isopropoxy)DMF, 50 °C rsc.org
S-NucleophilesThiophenol-S-Ph (Phenylthio)DMF, 50 °C rsc.org
AzideSodium Azide (NaN3)-N3 (Azido)DMF, 0 °C rsc.org

Derivatization Strategies at the 2-Position and Other Sites

Derivatization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The primary hub for these modifications is the 2-position of the thiazole ring, with the key starting material being 2-aminothis compound. cdnsciencepub.com

The amino group at C2 is a versatile handle for a variety of transformations. It can be converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. This diazonium intermediate is highly reactive and can be subsequently converted into other functional groups. For instance, a Sandmeyer reaction, using cuprous chloride, transforms the diazonium salt into 2-chlorothis compound. cdnsciencepub.com This chloro-derivative serves as a substrate for the nucleophilic substitution reactions detailed in the previous section.

Further derivatization strategies for the 2-amino group could include acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. Although in some complex thiazole systems, the amino group can be deactivated towards acylation due to conjugation with the π-system, this remains a standard method for derivatization. mdpi.com

Derivatization at other sites on the scaffold is typically achieved by using a pre-functionalized isoquinoline (B145761) precursor before the thiazole ring is formed. The synthesis of the core scaffold starts with 7-aminoisoquinoline, which undergoes electrophilic thiocyanation at the C8 position to yield 7-amino-8-thiocyanoisoquinoline. cdnsciencepub.com This demonstrates that the isoquinoline ring can be selectively functionalized, allowing for the introduction of substituents on the benzene (B151609) portion of the molecule prior to the final cyclization step that forms the thiazole ring.

Intramolecular Cyclization Reactions and Their Scope

Intramolecular cyclization is the definitive reaction in the construction of the this compound ring system itself. The key synthetic step involves the acid-catalyzed cyclization of 7-amino-8-thiocyanoisoquinoline. cdnsciencepub.com In this reaction, the amino group at the C7 position acts as an internal nucleophile, attacking the carbon of the adjacent thiocyanate (B1210189) group at C8. This process forms the fused thiazole ring, resulting in the formation of 2-aminothis compound upon rearrangement. cdnsciencepub.com This transformation is a specific example of building a fused thiazole ring onto a pre-existing amino-substituted aromatic system.

The scope of intramolecular cyclizations in the broader context of thiazoloisoquinolines includes other mechanistic pathways. For instance, in the synthesis of the related Thiazolo[2,3-α]tetrahydroisoquinoline isomer, a tandem reaction sequence is employed. This sequence begins with a nucleophilic addition, which is then followed by an intramolecular aza-Michael addition to furnish the final tricyclic product. nih.gov This highlights that, depending on the precursors and substitution patterns, different intramolecular cyclization strategies can be employed to generate diverse thiazoloisoquinoline frameworks.

PrecursorReagent/ConditionProductReaction TypeReference
7-Amino-8-thiocyanoisoquinolineHydrochloric Acid (HCl), reflux2-Aminothis compoundIntramolecular nucleophilic attack and cyclization cdnsciencepub.com
3,4-Dihydroisoquinolines and γ-mercapto-α,β-unsaturated estersAcetic Acid in THF3-Substituted thiazolo[2,3-α]tetrahydroisoquinolinesTandem nucleophilic addition and intramolecular aza-Michael addition nih.gov

Studies on Tautomeric Forms and Their Interconversion

Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for molecules bearing amino, hydroxyl, or thiol groups adjacent to the ring nitrogen atoms. For this compound derivatives, the most relevant form of tautomerism is the amino-imino tautomerism observed in the 2-amino substituted scaffold.

2-Aminothis compound can exist in equilibrium with its tautomeric imino form, 2(3H)-iminothis compound. This equilibrium involves the migration of a proton between the exocyclic amino group and the N3 nitrogen atom of the thiazole ring.

While specific spectroscopic or computational studies on the tautomeric equilibrium of 2-aminothis compound itself are not extensively documented, the principle is well-established for 2-aminothiazoles and related heterocyclic systems. The position of the equilibrium is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the ring system. In many 2-aminothiazole (B372263) derivatives, the amino form is generally considered to be the more stable and predominant tautomer under neutral conditions. The study of related 2-(substituted-amino)thiazol-4(5H)-one derivatives, which exist as the keto (imino) tautomer rather than the enol (amino) form, underscores the importance of substitution patterns in determining the favored tautomeric state. nih.gov

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions (FGIs) are essential synthetic operations that involve the transformation of one functional group into another on an existing molecular scaffold. For the this compound system, several key FGIs have been demonstrated, primarily revolving around the manipulation of substituents at the C2 position. cdnsciencepub.com

These transformations allow for the strategic modification of the molecule after the core heterocyclic structure has been assembled. Two prominent examples documented for this specific scaffold are:

Amino to Chloro Conversion : The transformation of the 2-amino group into a 2-chloro group is a critical FGI. This is accomplished via a two-step sequence involving diazotization of the 2-amino group with sodium nitrite in a strong acid mixture, followed by a Sandmeyer reaction where the resulting diazonium salt is displaced by a chloride ion using cuprous chloride. This interconversion is pivotal as it changes the electronic nature of the C2 substituent from a strong electron-donating group to an electron-withdrawing group and installs a good leaving group for subsequent nucleophilic substitution reactions. cdnsciencepub.com

Chloro to Hydrogen Conversion (Reduction) : The 2-chloro group can be removed and replaced with a hydrogen atom through reduction. This dehalogenation is achieved by reacting 2-chlorothis compound with hydriodic acid and red phosphorus. This FGI is used to synthesize the parent, unsubstituted this compound, providing access to the fundamental scaffold. cdnsciencepub.com

These documented interconversions demonstrate the ability to modulate the functionality at the C2 position, enabling access to a range of derivatives from a common intermediate.

Advanced Spectroscopic and Structural Elucidation of Thiazolo 4,5 H Isoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the Thiazolo[4,5-h]isoquinoline system, various NMR techniques are employed to assign proton and carbon signals and to characterize substituted derivatives.

Proton NMR is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. In this compound and its analogues, the aromatic protons on the isoquinoline (B145761) and thiazole (B1198619) rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. cdnsciencepub.com The precise chemical shifts and coupling constants (J values) are influenced by the electronic effects of substituents and the positions of the nitrogen and sulfur heteroatoms.

For instance, in the parent this compound, the proton on the thiazole ring is expected to appear as a singlet, while the protons on the isoquinoline moiety will exhibit a more complex pattern of doublets and multiplets due to spin-spin coupling. cdnsciencepub.com Aliphatic protons, if present in substituents, will appear in the upfield region (typically δ 1.0-4.5 ppm), with their multiplicity and chemical shift providing information about their connectivity and proximity to electronegative atoms. In related thiazolo-fused systems, such as 12H-Benzo ekb.egthiazolo[2,3-b]quinazolin-12-one, aromatic protons are observed in the δ 7.41-9.03 ppm range. amazonaws.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Thiazolo-Fused Heterocyclic Systems

Compound/Fragment Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
This compound Aromatic (Isoquinoline/Thiazole) 7.0 - 9.0 (expected) m, d, s cdnsciencepub.com
12H-Benzo ekb.egthiazolo[2,3-b]quinazolin-12-one Aromatic 7.41 - 9.03 m, dd amazonaws.com
5H-Thiazolo[2,3-b]quinazolin-5-one Aromatic (Thiazole) 6.84 (d), 7.94 (d) d amazonaws.com
Substituted Thiazolo[3,2-a]pyrimidine Pyrimidine-H 8.30 s rsc.org
Substituted Thiazolo[3,2-a]pyrimidine -OCH₃ 3.87 s rsc.org
Substituted Thiazolo[3,2-a]pyrimidine -CH₂CH₃ (quartet) 4.29 q rsc.org
Substituted Thiazolo[3,2-a]pyrimidine -CH₂CH₃ (triplet) 1.29 t rsc.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The aromatic carbons of the this compound skeleton typically resonate in the range of δ 110-160 ppm. amazonaws.com The chemical shifts of quaternary carbons, particularly those at the fusion of the rings and those bonded to heteroatoms (C=N, C-S), are highly diagnostic.

For example, in the related 12H-Benzo ekb.egthiazolo[2,3-b]quinazolin-12-one, the carbon signals appear between δ 118.6 and 160.8 ppm, with the carbonyl carbon appearing at the most downfield shift. amazonaws.com Characterization of substituted derivatives is also straightforward, as the carbons of substituents will appear at characteristic chemical shifts (e.g., methyl carbons around δ 15-25 ppm, methoxy (B1213986) carbons around δ 55-60 ppm). ekb.egrsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Thiazolo-Fused Heterocyclic Cores

Compound/Fragment Carbon Type Chemical Shift (δ, ppm) Reference
12H-Benzo ekb.egthiazolo[2,3-b]quinazolin-12-one Aromatic/Heteroaromatic 118.6 - 160.8 amazonaws.com
5H-Thiazolo[2,3-b]quinazolin-5-one Aromatic/Heteroaromatic 109.4 - 158.7 amazonaws.com
Substituted Thiazolo[3,2-a]pyrimidine C=O (Ester) 168.7 rsc.org
Substituted Thiazolo[3,2-a]pyrimidine Aromatic/Heteroaromatic 98.4 - 162.4 rsc.org
Substituted Pyrazolo[5,1-a]isoquinoline Aromatic/Heteroaromatic 96.7 - 150.0

For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful and highly sensitive technique for structural confirmation. huji.ac.il The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for analyzing fluorine-containing molecules, often without interference from other signals. huji.ac.ilnih.gov

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. For example, a trifluoromethyl (CF₃) group attached to the aromatic system will produce a sharp singlet in a specific region of the ¹⁹F NMR spectrum. researchgate.net Coupling between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) can provide additional structural information, confirming the point of attachment of the fluorine-containing substituent. In related N-CHF₂ derivatives, geminal fluorine atoms can be diastereotopic, resulting in distinct signals with characteristic doublet of doublets splitting patterns due to ²JFF and ²JHF couplings. mdpi.com

Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Heterocycles

Functional Group Typical Chemical Shift Range (δ, ppm) Key Features Reference
Aromatic C-F -100 to -160 Sensitive to position and other substituents nih.gov
-CF₃ -55 to -75 Typically a sharp singlet researchgate.net
-CHF₂ -85 to -130 Often appears as a doublet of doublets mdpi.com

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for piecing together the molecular puzzle.

COSY experiments identify proton-proton (¹H-¹H) spin coupling networks, helping to trace the connectivity of protons within the isoquinoline ring system. researchgate.net

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly vital for assigning quaternary carbons and for confirming the connectivity between the thiazole and isoquinoline rings, as well as the positions of substituents. researchgate.net

These techniques, used in combination, allow for the complete and confident structural elucidation of novel or complex this compound derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

Both low- and high-resolution mass spectrometry are used to characterize this compound and its derivatives. Ionization techniques like Electron Impact (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the compound, which is a critical step in confirming its identity. amazonaws.comrsc.orgmdpi.com ESI is a soft ionization technique well-suited for HRMS, typically generating the protonated molecule [M+H]⁺. amazonaws.com

Fragmentation Analysis: Under harsher ionization conditions like EI, or by using tandem mass spectrometry (MS/MS) with ESI, the molecular ion fragments in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. For fused heterocyclic systems like thiazolo-pyrimidines, studies have shown that fragmentation often begins with the decomposition of the thiazole ring, followed by the more stable pyrimidine (B1678525) ring. sapub.org Similarly, isoquinoline alkaloids exhibit characteristic fragmentation behaviors, such as losses of small molecules or radicals from substituents, which aid in their structural identification. researchgate.netnih.govscielo.br The presence of sulfur and two nitrogen atoms in the this compound core would be expected to yield distinctive isotopic patterns and fragmentation pathways.

Table 4: HRMS Data for Representative Thiazolo-Fused Heterocyclic Compounds

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
12H-Benzo ekb.egthiazolo[2,3-b]quinazolin-12-one ESI 253.07 (nominal) 253.07 amazonaws.com
5H-Thiazolo[2,3-b]quinazolin-5-one ESI 203.03 (nominal) 203.03 amazonaws.com
Ethyl 2-amino-5-(4-methoxyphenyl)-5H-benzo ekb.egthiazolo[3,2-a]pyrimidine-6-carboxylate HRMS 427.0619 427.0618 rsc.org
2-Methoxy-8-(trifluoromethyl)-11H-pyrido[2,1-b]quinazolin-11-one HRMS (MALDI) 261.0425 261.0424 amazonaws.com

Tandem Mass Spectrometry for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of complex molecules like this compound. By subjecting a selected precursor ion to collision-induced dissociation (CID), characteristic fragment ions are generated, providing a fragmentation fingerprint that is invaluable for confirming molecular identity and mapping connectivity.

While specific fragmentation data for the parent this compound is not extensively documented, the fragmentation patterns can be predicted based on the known behaviors of isoquinoline and thiazole ring systems. nih.govresearchgate.net The process typically begins with the generation of a protonated molecule, [M+H]⁺, in the mass spectrometer's source. In the collision cell, this precursor ion undergoes fragmentation through the cleavage of the most labile bonds.

Key fragmentation pathways for the this compound skeleton are expected to involve:

Retro-Diels-Alder (RDA) reactions: A common fragmentation for heterocyclic systems, which could lead to the cleavage of the isoquinoline ring. researchgate.net

Loss of small neutral molecules: Fragmentation may proceed via the elimination of stable small molecules such as hydrogen cyanide (HCN) from the isoquinoline part or cleavage of the thiazole ring leading to the loss of species like thioformaldehyde (B1214467) (H₂CS) or related fragments.

Ring Cleavage: The thiazole ring can undergo cleavage, often initiated by the loss of a sulfur-containing radical or neutral species.

The fragmentation of isoquinoline alkaloids often involves characteristic losses from substituent groups and cleavage of the core structure. nih.govscielo.br For instance, substituted derivatives of this compound would exhibit initial losses corresponding to their functional groups (e.g., loss of a methyl radical (•CH₃) from a methyl-substituted analog). The resulting fragment ions then undergo further dissociation, revealing the core structure's fragmentation pattern. The systematic analysis of these fragmentation pathways allows for the unambiguous identification of the compound and its derivatives in complex mixtures. researchgate.net

Table 1: Predicted Major Fragmentation Pathways for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Key Fragmentation Resulting Fragment Ion (m/z) Postulated Neutral Loss
[M+H]⁺ Cleavage of thiazole ring [M+H - HSCN]⁺ Thiocyanic acid
[M+H]⁺ Cleavage of isoquinoline ring [M+H - HCN]⁺ Hydrogen cyanide
[M+H]⁺ RDA Reaction in isoquinoline Varies Ethylene (B1197577), Acetylene

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is characterized by absorption bands indicative of its aromatic and heterocyclic nature.

The key vibrational modes expected in the spectrum of this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org The presence of multiple weak to medium bands in this area confirms the existence of hydrogens attached to the aromatic rings.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic isoquinoline system and the carbon-nitrogen double bond in the thiazole ring give rise to a series of sharp, medium-to-strong absorption bands in the 1600-1400 cm⁻¹ region. vscht.cz Specifically, aromatic ring stretching vibrations are often observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-S Stretching: The thiazole ring contains a carbon-sulfur bond, which typically shows weak absorption bands in the fingerprint region, often around 800-600 cm⁻¹.

"Out-of-Plane" (oop) C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region, which arise from the out-of-plane bending of the C-H bonds. libretexts.org

For derivatives, additional characteristic peaks would be present. For example, a lactam derivative of a thiazoloisoquinoline has been shown to exhibit strong carbonyl (C=O) absorption bands around 1680 cm⁻¹. cdnsciencepub.com Similarly, the presence of an amino group would introduce N-H stretching vibrations around 3500-3300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Reference
Aromatic C-H Stretch 3100-3000 Medium to Weak vscht.czlibretexts.org
C=C Aromatic Ring Stretch 1600-1585 Medium libretexts.org
C=C & C=N Ring Stretch 1500-1400 Medium to Strong vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound, an angularly fused three-ring heteroaromatic system, is characteristic of such conjugated structures and displays multiple absorption bands arising from π → π* transitions.

The UV spectrum of this compound, typically measured in a solvent like ethanol, shows a pattern similar to other angular polycyclic aromatic hydrocarbons and heteroaromatics like phenanthridine. cdnsciencepub.com These spectra are generally characterized by three main absorption bands, often designated as α-, p-, and β-bands according to Clar's notation. cdnsciencepub.com

The β-band (or B-band) is the most intense and appears at the shortest wavelength, typically resulting from a high-energy π → π* transition.

The p-band (or La-band) appears at intermediate wavelengths with moderate intensity.

The α-band (or Lb-band) is the weakest, occurs at the longest wavelength, and often displays fine vibrational structure.

Specific absorption maxima (λmax) and molar absorptivity (log ε) values have been reported for this compound in absolute ethanol, confirming this pattern. cdnsciencepub.com The position and intensity of these bands are sensitive to the solvent and the presence of substituents on the ring system, which can alter the energy of the electronic transitions.

Table 3: UV Absorption Maxima for this compound in Absolute Ethanol

Band Designation λmax (nm) log ε
β-Band 253 4.66
p-Band 289 3.78
p-Band 279 3.78
α-Band 333 3.70
α-Band 319 3.64
α-Band 304 3.64

Data sourced from the Canadian Journal of Chemistry, 1971. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

While the specific crystal structure of the parent this compound has not been reported in the reviewed literature, analysis of related thiazole and isoquinoline derivatives allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.net A single-crystal X-ray diffraction study would reveal the planarity of the fused ring system. It is expected that the this compound molecule would be largely planar, although minor deviations from planarity are possible.

In the crystal lattice, the packing of these planar molecules would be governed by non-covalent interactions. Key interactions would likely include:

π-π Stacking: The aromatic rings would facilitate stacking interactions between adjacent molecules, influencing the electronic properties of the solid material.

C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen and sulfur heteroatoms as acceptors would play a significant role in dictating the crystal packing arrangement. nih.gov

The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would provide the fundamental basis for computational modeling and for correlating solid-state structure with observed physical properties like melting point and solubility. For example, studies on other thiazoline (B8809763) derivatives have detailed how intermolecular hydrogen bonds link molecules into specific arrangements in the crystal packing. nih.gov

Table 4: Expected Crystallographic Data Parameters from an X-ray Analysis

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ) Size and shape of the repeating unit
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Torsion Angles (°) Conformation and planarity of the molecule

Analysis of Photophysical Properties (Absorption and Emission) of this compound Systems

The photophysical properties of this compound systems are defined by how they interact with light, specifically their absorption and subsequent emission of photons. These properties are intrinsically linked to the molecule's electronic structure and the nature of its excited states.

Absorption: As detailed in the UV-Vis spectroscopy section (4.4), the absorption spectrum of this compound is characterized by distinct bands corresponding to π → π* electronic transitions. cdnsciencepub.com The lowest energy absorption band, found in the UVA region, is of particular interest as it dictates the wavelength required to populate the first excited singlet state (S₁).

Emission (Fluorescence): Following excitation to the S₁ state, the molecule can relax to the ground state (S₀) by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption maximum and the emission maximum is known as the Stokes shift.

Studies on related heterocyclic systems, such as isothiazolo[4,5-b]pyridines, have shown that their fluorescence properties are highly sensitive to the solvent environment. nih.gov A change in solvent polarity can lead to a shift in the emission wavelength, a phenomenon known as solvatochromism. This is often due to a change in the dipole moment of the molecule upon excitation, leading to different degrees of stabilization of the ground and excited states by the solvent. For instance, a red shift (to longer wavelengths) in emission is often observed in more polar solvents. nih.gov The fluorescence intensity and quantum yield (the efficiency of the fluorescence process) are also critical parameters that are influenced by the molecular structure and environment. nih.govrsc.org

Table 5: Representative Photophysical Data for Thiazolo-Containing Heterocyclic Systems

Compound System Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
This compound Ethanol 333 Not Reported Not Reported
Isothiazolo[5,4-b]pyridine Derivative 1 n-Hexane 318 407 89
Isothiazolo[5,4-b]pyridine Derivative 1 Ethanol 320 430 110
Isothiazolo[5,4-b]pyridine Derivative 2 n-Hexane 305 360 55
Isothiazolo[5,4-b]pyridine Derivative 2 Ethanol 305 380 75

Data for Isothiazolo[5,4-b]pyridine derivatives sourced from Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine, 2014. nih.gov Data for this compound sourced from Canadian Journal of Chemistry, 1971. cdnsciencepub.com

Table of Compounds

Compound Name
This compound
Hydrogen cyanide
Thioformaldehyde
Thiocyanic acid
Phenanthridine

Theoretical and Computational Studies of Thiazolo 4,5 H Isoquinoline

Electronic Structure and Stability Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and stability of molecules. These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding a molecule's behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's electron-donating capacity. The LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For instance, studies on isoquinoline-functionalized chromophores have shown that structural modifications can significantly alter these energy levels. DFT calculations on such systems reveal HOMO energies in the range of -5.7 to -6.2 eV and LUMO energies from -1.9 to -3.1 eV, resulting in energy gaps between 3.0 and 4.0 eV. researchgate.net Similarly, computational analyses of various thiazole (B1198619) derivatives demonstrate how different substituents affect the frontier molecular orbitals. nih.gov These studies indicate that introducing electron-donating or electron-withdrawing groups can tune the electronic properties and, consequently, the stability and reactivity of the entire heterocyclic system. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Heterocycles
Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Isoquinoline-based Chromophore (MPBIR)-5.762-1.9383.824 researchgate.net
Substituted Isoquinoline (B145761) Derivative (MPBID4)-6.225-3.1463.079 researchgate.net
Thiazolo[5,4-d]thiazole (B1587360) DerivativeN/AN/A2.5 - 3.0 rsc.org

Quantum Chemical Characterization of Reactivity

Quantum chemical calculations are instrumental in quantifying the reactivity of a molecule through a set of parameters known as global reactivity descriptors. These descriptors are derived from the electronic structure and provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution, calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These descriptors help in understanding the kinetic and thermodynamic aspects of chemical reactions. For example, a study on isoquinoline derivatives showed that modifying substituents led to variations in these parameters. The ionization potentials ranged from 5.7 to 6.0 eV, and the chemical hardness varied from 1.5 to 1.9 eV. researchgate.net Such data is crucial for predicting the most likely sites for electrophilic or nucleophilic attack and for comparing the relative reactivity of different derivatives within a chemical series.

Table 2: Calculated Global Reactivity Descriptors for an Isoquinoline-based Compound (MPBIR)
DescriptorValue (eV)Reference
Ionization Potential (IP)5.762 researchgate.net
Electron Affinity (EA)1.938 researchgate.net
Chemical Hardness (η)1.912 researchgate.net

Conformational Analysis and Tautomeric Preferences

For molecules that are not completely rigid, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers). Thiazolo[4,5-h]isoquinoline is a largely planar and rigid structure, but substituents on the ring system could introduce conformational flexibility. Computational methods, particularly DFT, are used to calculate the potential energy surface of the molecule by rotating specific bonds, thereby identifying local and global energy minima corresponding to stable conformers.

Tautomerism, the migration of a proton between two or more sites, is a common phenomenon in heterocyclic chemistry. For the this compound core, potential tautomers could exist if substituents with labile protons (e.g., -OH, -NH2) are present. Theoretical calculations can predict the relative stability of different tautomeric forms by comparing their computed energies. For example, computational studies on 1,3-thiazolidin-4-ones, which contain a related thiazole core, have been used to extensively analyze various tautomeric structures and determine the most stable forms in different environments. researchgate.net These studies compare the energies of amine-imine and keto-enol tautomers to predict the predominant species, which is crucial for understanding the molecule's chemical behavior and its interactions with biological targets.

Molecular Modeling and Docking for Ligand-Receptor Interaction Hypotheses (Non-Human Targets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein or nucleic acid. This method is fundamental in drug discovery for generating hypotheses about how a ligand might interact with its receptor.

While docking studies specifically for this compound are not prominent, research on its isomers provides valuable insights. For instance, a series of thiazolo[5,4-c]isoquinoline derivatives were investigated as potential inhibitors of acetylcholinesterase (AChE), a key enzyme in neurotransmission. researchgate.net Docking simulations predicted that these compounds could bind within the active site of AChE, and calculated binding energies (ΔG) for the most promising derivatives were as low as -11.0 kcal/mol. researchgate.net In another study, novel thiazoloquinolinone derivatives were docked against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important target in angiogenesis. The docking scores ranged from -3.24 to -6.63 kcal/mol, with the most potent compound forming a key hydrogen bond with the Asp1046 residue in the receptor's active site. nih.gov

These studies illustrate how molecular docking can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. Such information is vital for the rational design of more potent and selective molecules.

Table 3: Representative Molecular Docking Results for Related Thiazole-Isoquinoline Scaffolds
Compound ClassTarget Protein (Non-Human Context)Best Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazolo[5,4-c]isoquinoline derivativeAcetylcholinesterase (AChE)-11.0N/A researchgate.net
Thiazoloquinolinone derivativeVEGFR-2-6.63Asp1046, Lys868 nih.gov
Thiazolo[5,4-b]pyridine derivativeDNA (dodecamer)-5.02N/A actascientific.com

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals fluctuations, conformational changes, and the stability of interactions.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot that reaches a plateau indicates that the system has equilibrated and the complex is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values highlight flexible regions of the protein or ligand.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into changes in conformation and packing.

MD simulations on complexes of thiazole-containing compounds with various protein targets have confirmed the stability of docking predictions. nih.gov For example, simulations of certain thiazolopyrimidine derivatives bound to receptors like VEGFR and EGFR showed stable RMSD values throughout the simulation, with RMSF values ranging from 0.10 to 0.6 nm and SASA values between 125 and 175 nm². nih.govresearchgate.net These results confirm that the ligand remains securely in the binding pocket and that the key interactions observed in docking are maintained over time.

In Silico Predictions of Physicochemical and Adsorption Characteristics (Non-Human Specific)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are critical for assessing their potential as drug candidates or their environmental impact. These predictions help to identify potential liabilities early in the discovery process.

Physicochemical properties that are commonly calculated include:

Molecular Weight (MW): The mass of the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms, which correlates with membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of atoms that can participate in hydrogen bonding.

Number of Rotatable Bonds (nRotb): A measure of molecular flexibility.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." ADMET prediction software can also estimate properties such as aqueous solubility, blood-brain barrier penetration, and potential interactions with metabolic enzymes. Studies on various quinoline- and thiazole-based heterocycles have shown that these compounds generally possess favorable physicochemical profiles, complying with standard drug-likeness rules. nih.govplos.org For example, ADMET analyses of certain thiazolopyrimidines confirmed that they had an appropriate number of rotatable bonds (<10), hydrogen bond acceptors (<10), and hydrogen bond donors (<5), with TPSA values conducive to good absorption. nih.gov

Table 4: Predicted Physicochemical Properties for a Representative Thiazolopyrimidine Derivative
PropertyPredicted ValueReference
Number of Rotatable Bonds4 nih.gov
Hydrogen Bond Acceptors&lt;10 nih.gov
Hydrogen Bond Donors&lt;5 nih.gov
Topological Polar Surface Area (TPSA)60-140 Ų nih.gov
Water Solubility (LogS)-4.167 to -7.261 nih.gov

Applications of Thiazolo 4,5 H Isoquinoline and Its Derivatives Non Medical/non Human Clinical

Agrochemical Applications: Herbicides and Synthetic Auxins

While direct studies on the herbicidal or synthetic auxin activity of thiazolo[4,5-h]isoquinoline are not extensively documented, the broader classes of thiazole (B1198619) and isoquinoline (B145761) derivatives have established roles in agrochemical research. Thiazole-containing compounds are present in a number of commercial agrochemicals, including fungicides and insecticides. researchgate.net For instance, certain thiazoline (B8809763) derivatives have demonstrated moderate to high herbicidal activities against the roots of rapeseed and barnyard grass. researchgate.net

Synthetic auxins are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.gov These herbicides are typically characterized by specific structural features, such as a carboxylic acid group or a group that can be readily converted to it. While many synthetic auxins are based on phenoxy-carboxylic acids, benzoates, and pyridine-carboxylates, the isoquinoline core itself is found in a variety of biologically active alkaloids, some of which have been investigated for their effects on plants. nih.gov However, there is currently no direct scientific literature linking the this compound scaffold to synthetic auxin-like activity. Further research would be necessary to explore whether derivatives of this compound could be designed to interact with plant auxin receptors and exhibit herbicidal effects.

Role as Fine Chemical Intermediates in Organic Synthesis

The this compound scaffold, as a fused heterocyclic system, represents a valuable building block for the synthesis of more complex molecules. The synthesis of this compound itself has been reported, indicating its accessibility as a chemical entity. sigmaaldrich.com Thiazole and isoquinoline moieties are individually important pharmacophores and structural motifs in a wide array of functional molecules. Therefore, this compound can serve as a versatile intermediate for the creation of novel compounds with unique three-dimensional structures and electronic properties.

The reactivity of the thiazole and isoquinoline rings allows for various chemical modifications, such as electrophilic and nucleophilic substitution reactions, enabling the introduction of diverse functional groups. nih.govmdpi.com This functionalization is key to tailoring the properties of the resulting molecules for specific applications, including the development of new materials, probes, or biologically active agents in non-medical fields. For example, derivatives of thiazolo[2,3-α]tetrahydroisoquinolines have been synthesized, showcasing the utility of related scaffolds as precursors to more complex chemical architectures. mdpi.comsemanticscholar.org

Potential in Materials Science and Optoelectronics

Thiazole-containing compounds, particularly those with extended π-conjugated systems, are of significant interest in the field of materials science and optoelectronics. researchgate.netmdpi.com Fused aromatic systems often exhibit unique photophysical and electronic properties that make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

While specific research on the material properties of this compound is limited, related structures such as thiazolo[5,4-d]thiazole (B1587360) derivatives have been investigated as promising semiconductors for plastic electronics due to their rigid, planar structure and high oxidative stability. researchgate.net These characteristics facilitate efficient intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. It is plausible that the this compound core could be incorporated into larger conjugated systems to develop novel materials with tailored optoelectronic properties.

The development of fluorescent dyes and probes is a significant area within materials science. Isoquinoline and its derivatives are known to exhibit fluorescent properties. mdpi.com The fusion of a thiazole ring to the isoquinoline framework in this compound can modulate these fluorescent properties, potentially leading to new dyes with desirable characteristics such as high quantum yields, large Stokes shifts, and sensitivity to their environment.

For instance, novel isoquinoline derivatives have been synthesized and their fluorescent properties investigated, demonstrating their potential as fluorophores. mdpi.com Furthermore, related heterocyclic systems like isothiazolo[4,5-b]pyridine derivatives have been synthesized and their fluorescence properties studied, showing solvatochromism, where the emission spectra are dependent on the polarity of the solvent. nih.govresearchgate.net This sensitivity to the local environment is a key feature for the design of fluorescent probes that can detect specific analytes or changes in environmental conditions. While direct application of this compound as a fluorescent dye or probe has yet to be extensively explored, the foundational chemistry of its constituent rings suggests a strong potential for such applications.

Catalytic Applications or Components in Catalytic Systems

Thiazole and its derivatives have been utilized as ligands in the development of catalytic systems. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting metal complexes. Thiazoline derivatives, for example, have been used as ligands in transition metal-catalyzed coupling reactions. nih.gov

The this compound structure contains multiple heteroatoms that could potentially coordinate with metal ions. This suggests that its derivatives could be designed to act as ligands in various catalytic transformations. The specific geometry and electronic properties of the this compound ligand could lead to novel catalytic systems with unique reactivity. However, to date, there are no specific reports in the scientific literature detailing the use of this compound or its derivatives as catalysts or as components in catalytic systems. This remains an open area for future research.

Insecticidal Properties

While there is a lack of direct studies on the insecticidal properties of this compound, research on structurally similar compounds provides strong indications of potential activity. A number of thiazole derivatives are known to be used in commercial insecticides. researchgate.net

Recent studies have demonstrated that derivatives of thiazolo[4,5-b]quinoxaline, a structurally analogous heterocyclic system, exhibit significant insecticidal activity against the cotton leafworm, Spodoptera litura. nih.govresearchgate.netnih.gov In these studies, various derivatives were synthesized and tested, with some compounds showing high mortality rates against both the 2nd and 4th instar larvae. nih.govresearchgate.net The most potent compounds had LC₅₀ values in the range of 141.02 to 261.88 ppm for the 2nd instar larvae. nih.govresearchgate.net

The mode of action of these thiazolo[4,5-b]quinoxaline derivatives was found to involve damage to the gut epithelium and alterations in key enzyme levels in the insect larvae. nih.gov Given the structural similarity between the thiazolo[4,5-b]quinoxaline and this compound scaffolds, it is reasonable to hypothesize that derivatives of the latter could also possess insecticidal properties. This presents a promising area for the development of new insecticidal agents.

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Pathways for Thiazolo[4,5-h]isoquinoline

The development of efficient and versatile synthetic routes is paramount to enabling broader investigation of this compound and its derivatives. While classical methods may exist, future efforts should focus on modern synthetic strategies that offer improvements in yield, purity, reaction time, and environmental impact. Research in related thiazole-fused heterocycles provides a roadmap for potential avenues of exploration. mdpi.comnih.gov

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to dramatically accelerate the synthesis of related scaffolds like thiazolo[5,4-f]quinazolines. nih.gov This technique could be adapted to the final cyclization steps or intermediate reactions in the formation of the this compound core, potentially reducing reaction times from hours to minutes and improving yields. nih.gov

Solid-Phase Synthesis: To facilitate the rapid generation of derivative libraries for screening, solid-phase synthesis presents a powerful tool. A strategy analogous to that used for thiazolo-pyrimidinone derivatives could be developed, where the this compound core is anchored to a solid support, allowing for sequential modification and easy purification. mdpi.com

Tandem and Domino Reactions: Green and efficient approaches, such as the tandem reactions used to create thiazolo[2,3-α]tetrahydroisoquinolines, should be explored. mdpi.comnih.gov A potential pathway could involve a multi-component reaction that forms both the thiazole (B1198619) and isoquinoline (B145761) ring systems in a single pot, minimizing waste and simplifying procedures.

Novel Cyclization Strategies: The use of versatile and highly reactive precursors, such as 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), has proven effective in the synthesis of other thiazolo-fused systems. nih.gov Investigating its reactivity with appropriately substituted isoquinoline precursors could provide a direct and novel route to the target scaffold.

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential AdvantagesKey ChallengesRelevant Precursors (Hypothetical)
Microwave-Assisted Synthesis Rapid reaction times, improved yields, higher purity. nih.govOptimization of reaction conditions (temperature, time, power); potential for pressure build-up.Halogenated isoquinolines, aminothiazole derivatives.
Solid-Phase Synthesis Amenable to high-throughput synthesis and library creation; simplified purification. mdpi.comLinker stability; potential for incomplete reactions on the solid support.Resin-bound isoquinoline intermediates.
Tandem Reactions High atom economy, reduced number of synthetic steps, environmentally friendly. mdpi.comnih.govRequires careful design of substrates to ensure the desired reaction cascade.Substituted isoquinolines and mercapto-α,β-unsaturated esters. mdpi.comnih.gov
Novel Cyclization Reagents Access to novel chemical space; potentially high-yielding routes. nih.govReagent availability and stability; optimization of reaction scope.Amino-isoquinolines and dithiazolium salts. nih.gov

Development of Novel Derivatization Strategies for Enhanced Functionality

To fully harness the potential of the this compound scaffold, the development of strategies to modify its structure and introduce diverse functional groups is essential. Derivatization allows for the fine-tuning of electronic properties, solubility, and biological activity.

Future derivatization efforts could focus on:

Site-Selective Functionalization: Identifying methods to selectively introduce substituents at various positions on both the thiazole and isoquinoline rings. This approach has been used to modify thiazolo[4,5-b]pyridines at the N3 and C5 positions to build a library with a varied pharmacological profile. nih.gov

Library Synthesis: Employing combinatorial chemistry approaches to generate large libraries of derivatives. For instance, a precursor containing a nitrile group on the this compound core could be reacted with a panel of substituted amines to produce a diverse set of carboximidamides, a strategy successfully used for thiazolo[5,4-f]quinazolines. nih.gov

Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres to probe structure-activity relationships (SAR) and improve properties such as metabolic stability or target binding.

Advanced Computational Modeling for Property Prediction and Design

In silico methods are indispensable in modern chemical research for accelerating the design and discovery process. Applying advanced computational modeling to the this compound scaffold can guide synthetic efforts, prioritize target molecules, and provide insights into their behavior at a molecular level.

Future research should leverage:

Pharmacophore Modeling: As demonstrated with 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, pharmacophore models can be generated from known active ligands to design novel this compound derivatives that fit a specific biological target's requirements. mdpi.com

Molecular Docking: Docking simulations can predict the binding modes and affinities of designed derivatives within the active sites of biological targets like kinases or receptors. nih.gov This allows for the rational design of compounds with enhanced potency and selectivity.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of ligand-receptor complexes predicted by docking and provide a deeper understanding of the dynamic interactions governing molecular recognition. nih.gov

Table 2: Proposed Computational Workflow for this compound Derivative Design
StepComputational ToolObjectiveExpected Outcome
1. Target Identification Bioinformatics DatabasesIdentify relevant biological targets.A validated protein target (e.g., a kinase, receptor).
2. Ligand Design Pharmacophore Modeling, Fragment-Based DesignGenerate virtual derivatives of the core scaffold. mdpi.comA virtual library of novel this compound compounds.
3. Binding Prediction Molecular DockingPredict binding affinity and orientation in the target's active site. nih.govA ranked list of compounds based on predicted binding energy.
4. Stability Analysis Molecular Dynamics (MD) SimulationsAssess the stability of the ligand-protein complex over time. nih.govConfirmation of stable binding interactions for top-ranked compounds.
5. Druglikeness Profile ADMET Prediction ModelsEvaluate pharmacokinetic and toxicity properties. nih.govPrioritized list of candidates for chemical synthesis and biological testing.

Expansion of Applications in Non-Biological and Industrial Sectors

While much of the focus on heterocyclic compounds is in medicinal chemistry, the unique photophysical and electronic properties of fused aromatic systems like this compound suggest significant potential in materials science and other industrial sectors.

Promising avenues for future research include:

Organic Electronics: The rigid, planar, and electron-rich nature of the this compound system makes it an attractive candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research into isoquinoline-based polymers has already explored their potential for creating conductive materials. amerigoscientific.com

Fluorescent Probes and Sensors: Thiazoline (B8809763) and thiazole derivatives are known to exhibit fluorescence. nih.gov By functionalizing the this compound core with specific recognition moieties, novel fluorescent sensors could be developed for detecting metal ions, anions, or biologically relevant molecules with high sensitivity and selectivity. nih.gov

Catalysis: Thiazoline derivatives have been employed as chiral ligands in asymmetric catalysis. nih.gov The this compound scaffold could be functionalized to create novel ligands for transition metal-catalyzed reactions, potentially offering unique reactivity or selectivity.

Dyes and Pigments: Isoquinoline derivatives are utilized in the production of stable and vibrantly colored dyes. amerigoscientific.com The extended π-conjugated system of this compound could lead to compounds with unique colors and high stability, making them suitable for use as industrial pigments or functional dyes.

Investigation of Unexplored Reactivity Patterns

A fundamental understanding of the chemical reactivity of the this compound nucleus is crucial for its effective utilization as a building block in synthesis. The fusion of the electron-rich thiazole ring with the isoquinoline system creates a unique electronic landscape that may lead to novel and unexpected reactivity.

Future studies should aim to:

Map Electrophilic and Nucleophilic Substitution: Systematically investigate the regioselectivity of electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) and nucleophilic aromatic substitution (SNAr) on the heterocyclic core. The presence of two different heteroatoms (N and S) and the fused ring system will influence the electron distribution and reactivity at various positions. amerigoscientific.comnih.gov

Explore Metal-Catalyzed Cross-Coupling: Introduce halogen atoms at specific positions on the scaffold to serve as handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the facile installation of a wide array of aryl, alkyl, and amino groups, providing rapid access to complex derivatives.

Investigate Cycloaddition Reactions: Probe the ability of the π-system within the this compound core to participate in cycloaddition reactions, which could lead to the formation of novel and more complex polycyclic structures.

Study Ring-Opening Reactions: Explore conditions under which either the thiazole or isoquinoline ring might be selectively opened. Such reactions could provide access to unique acyclic or alternative heterocyclic scaffolds that are otherwise difficult to synthesize.

Q & A

Q. What are the established synthetic routes for Thiazolo[4,5-h]isoquinoline, and how are key intermediates characterized?

The foundational synthesis involves a four-step process starting from 7-aminoisoquinoline:

  • Step 1 : Thiocyanation with KSCN/Br₂ to form 7-amino-8-thiocyanoisoquinoline.
  • Step 2 : Cyclization using HCl to yield 2-aminothis compound.
  • Step 3 : Sandmeyer reaction to introduce chlorine at position 2.
  • Step 4 : Reduction with HI/P to finalize the structure . Key intermediates are characterized via ¹H/¹³C NMR , with HMQC and HMBC correlations resolving ambiguities in regiochemistry .

Q. How is the regiochemistry of this compound confirmed experimentally?

Angular cyclization patterns (e.g., distinguishing [4,5-h] from [5,4-f] isomers) are verified using NMR spectroscopy :

  • Two ortho-coupled doublets (~δ 8.0) in ¹H NMR for H-8 and H-9 protons.
  • Disappearance of thiocarbonyl carbon signals (~δ 199–202) and emergence of non-protonated C-2 (~δ 167–169) in ¹³C NMR .

Advanced Research Questions

Q. How can researchers optimize cyclization yields when traditional methods (e.g., Br₂/acid) fail?

If bromine-mediated cyclization leads to side reactions (e.g., dethionation), alternative oxidative methods like Jacobson's reaction (K₃Fe(CN)₆ in aqueous NaOH) can achieve >80% yields. This method avoids unwanted degradation of thioamide intermediates .

Q. What strategies address contradictions in regioselectivity during thiocyanation?

Early attempts by Taurin et al. failed to cyclize 8-thiocyanato isomers due to incorrect substitution patterns. Successful approaches involve:

  • Precursor control: Starting with 5-nitroisoquinoline ensures thiocyanation occurs at C-6 (not C-8), enabling cyclization .
  • Solvent optimization: Using CHCl₃ or CH₃CN with Br₂ stabilizes intermediates, reducing isomerization .

Q. How do substituents at position 2 influence bioactivity, and what methodologies screen these effects?

Substituents (alkylthio, anilino, methyl) modulate bioactivity via steric/electronic effects:

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA).
  • Structure-activity relationship (SAR) studies: Compare derivatives like 2-chloro vs. 2-methylthio groups for anti-inflammatory potency .

Q. What analytical challenges arise when synthesizing this compound derivatives with bulky substituents?

Bulky groups (e.g., phenyl) can hinder cyclization, requiring:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular integrity when NMR signals overlap due to steric crowding .

Methodological Challenges & Data Interpretation

Q. How to resolve discrepancies in UV/IR spectra between theoretical and experimental data?

Discrepancies often stem from tautomerism or solvent effects. Solutions include:

  • Computational modeling : Compare experimental spectra with DFT-predicted λmax values.
  • Solvent standardization : Use consistent solvents (e.g., DMSO-d₆) for reproducibility .

Q. What protocols validate the purity of this compound derivatives for pharmacological studies?

  • HPLC-DAD/MS : Ensures >95% purity by detecting trace impurities.
  • Recrystallization : Use ethyl acetate/hexane mixtures for polar derivatives (e.g., 2-anilino substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolo[4,5-h]isoquinoline
Reactant of Route 2
Reactant of Route 2
Thiazolo[4,5-h]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.